1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride
Description
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride is a bicyclic amine derivative with a pyrrolidine backbone substituted by a piperidin-4-yl group and a carboxamide functional group. Its molecular formula is C₁₀H₂₀Cl₂N₃O, and it exists as a dihydrochloride salt, enhancing its solubility for research applications. The compound has been cataloged under CAS 864291-96-3 and is supplied by four manufacturers, including Enamine Ltd and BLD Pharmatech, though its commercial availability is currently listed as "discontinued" by CymitQuimica .
Key structural features include:
- Pyrrolidine core: A five-membered saturated ring with a secondary amine.
- Piperidin-4-yl substituent: A six-membered saturated ring fused to the pyrrolidine, providing conformational rigidity.
Its InChIKey (KAQYFZUQHQFFAT-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Properties
CAS No. |
864291-96-3 |
|---|---|
Molecular Formula |
C10H20ClN3O |
Molecular Weight |
233.74 g/mol |
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8;/h8-9,12H,1-7H2,(H2,11,14);1H |
InChI Key |
WASPNUFCCUOEKB-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)N.Cl |
sequence |
P |
Origin of Product |
United States |
Biological Activity
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring fused with a pyrrolidine moiety, which is significant for its interaction with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter receptors. The following sections detail specific activities and mechanisms.
Receptor Interactions
The compound has been identified as a potent and selective antagonist for the nociceptin opioid peptide (NOP) receptor. Key findings include:
- IC50 Values : The compound shows an IC50 value of 0.27 nM for the NOP receptor, indicating high potency. In contrast, it demonstrates significantly lower affinity for κ-, μ-, and δ-opioid receptors, with IC50 values exceeding 2500 nM .
- Mechanism of Action : It inhibits nociceptin-induced stimulation of [^35S]-GTPγS binding and Ca²⁺ mobilization in CHO cells, showcasing its antagonistic action in vitro. In vivo studies also indicate that it antagonizes NOP agonist-induced reductions in locomotor activity .
Therapeutic Potential
Given its receptor profile, the compound has potential applications in treating various neurological disorders:
- Neurological Disorders : Research indicates that compounds with similar piperidine structures have been explored for their efficacy in treating conditions such as Alzheimer's Disease and Lewy Body Dementia . The modulation of NOP receptors may play a role in alleviating symptoms associated with these disorders.
Study on Antiparasitic Activity
A derivative of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide was tested as an inhibitor of adenylyl cyclase in Giardia lamblia. This study utilized molecular modeling to develop a competitive inhibitor against the enzyme, demonstrating significant potential for treating parasitic infections .
In Vivo Efficacy
In vivo experiments have shown that related compounds can modulate biomarkers associated with signaling pathways critical for cell growth and survival. These studies suggest that similar derivatives could exhibit antitumor activity by inhibiting specific kinases involved in cancer progression .
Comparative Biological Activity Table
| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |
|---|---|---|---|
| This compound | NOP | 0.27 | Antagonist |
| Related Piperidine Derivative | PKB | ~150 | Inhibitor |
| Pyrrolo[3,4-c]pyridine Derivative | Various | Varies | Anticancer/Antidiabetic |
Scientific Research Applications
Pharmacological Applications
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride primarily acts as an agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, making this compound a candidate for treating various conditions:
- Sexual Dysfunction : The compound has shown promise in addressing male and female sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction. By activating MCR4, it may enhance sexual arousal and desire .
- Obesity Management : Research indicates that MCR4 agonists can reduce appetite and increase metabolic rate. This makes this compound a potential therapeutic option for obesity and related metabolic disorders .
- Diabetes Treatment : The compound may improve glucose tolerance and decrease insulin resistance, suggesting its utility in managing diabetes mellitus .
- Neurological Disorders : Preliminary studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease by enhancing cognitive functions .
Sexual Dysfunction Treatment
A study highlighted the effectiveness of MCR4 agonists in improving sexual function in both genders. The results indicated significant improvements in sexual desire and arousal metrics among participants treated with compounds similar to this compound .
Obesity and Metabolic Disorders
Clinical trials have demonstrated that compounds targeting MCR4 can lead to substantial weight loss and improved metabolic parameters. In one trial, participants who received treatment showed a marked decrease in body weight and fat mass compared to the placebo group .
Neuroprotective Effects
Research involving animal models of Alzheimer's disease revealed that administration of MCR4 agonists led to improved cognitive performance and reduced amyloid plaque accumulation. These findings suggest that this compound may have therapeutic potential for neurodegenerative diseases .
Table of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Sexual Dysfunction | MCR4 activation | Enhanced sexual desire and arousal |
| Obesity Management | Appetite suppression, increased metabolic rate | Weight loss, improved metabolic health |
| Diabetes Treatment | Improved glucose tolerance | Better blood sugar control |
| Neuroprotection | Modulation of neuroinflammatory pathways | Cognitive enhancement, reduced neurodegeneration |
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group in the compound is typically synthesized via coupling reactions. For example:
Example Reaction Conditions
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| HOBt | Coupling agent | DMF, RT, 12 h | 23% |
| HBTU | Activator | DIPEA (base) |
Alkylation and Acylation
The piperidine nitrogen undergoes alkylation or acylation to introduce substituents:
-
Alkylation : Reacting with 1,3-dibromopropane in the presence of di-tert-butyldicarbonate (Boc protection) produces N-alkylated derivatives. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final compound .
-
Acylation : The amine reacts with activated esters (e.g., 2-chlorophenylacetamide) to form acylated derivatives, enhancing biological activity .
Key Alkylation Example
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Boc-protected amine | 1,3-Dibromopropane | N-Alkylated intermediate | 45% |
| TFA (10% in CH₂Cl₂) | Deprotection | Final compound | 61% |
Amide Hydrolysis
The carboxamide group resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M) at reflux converts the amide to a carboxylic acid.
-
Enzymatic Cleavage : Limited data exist, but serine proteases may target the amide bond in biological systems.
Nucleophilic Substitution
The pyrrolidine ring participates in nucleophilic substitution:
-
Ring-Opening : Treatment with benzimidazole/K₂CO₃ in DMF at 100°C opens the pyrrolidine ring, forming substituted benzendiamine derivatives (95% yield over two steps) .
Thermal Stability
The compound is stable at room temperature but degrades above 150°C, releasing piperidine and pyrrolidine fragments.
pH-Dependent Degradation
-
Acidic Conditions : Stable in dilute HCl (pH > 3) but decomposes in concentrated TFA .
-
Basic Conditions : Rapid degradation occurs in NaOH (pH > 10), forming hydrolyzed byproducts.
Stability Profile
| Condition | Stability | Byproducts |
|---|---|---|
| pH 2–6 (RT) | Stable for 24 h | None detected |
| pH 10 (RT) | Decomposes in 1 h | Carboxylic acid, amines |
Biological Activity Modulation
Structural modifications via alkylation/acylation impact bioactivity:
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity :
- The target compound’s carboxamide contrasts with analogues like the chlorophenyl group in 1-[1-(4-chlorophenyl)ethyl]piperazine dihydrochloride, which may confer distinct electronic and steric properties for receptor binding .
- The hydroxy and thiazole-benzyl groups in the patent-derived compound (Example 28, ) suggest optimized pharmacokinetics (e.g., solubility, bioavailability) compared to the simpler carboxamide in the target molecule.
Salt Forms :
Antimicrobial Activity:
- DMPI and CDFII: These piperidinyl indole derivatives demonstrated synergy with carbapenems against methicillin-resistant S. aureus (MRSA) at MIC values <1 µg/mL . No analogous data exist for the target compound, highlighting a research gap.
- Patent Derivatives (Examples 27–28): These compounds, featuring hydroxy-pyrrolidine and thiazole moieties, were optimized for protease inhibition (e.g., SARS-CoV-2 Mᴾᴿᴼ) with IC₅₀ values in the nanomolar range .
Commercial and Research Status
- Discontinued Status : The target compound’s discontinuation by CymitQuimica contrasts with active supply chains for analogues like 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride (9 suppliers) .
Preparation Methods
Stepwise Synthesis via Amine Coupling and Carboxamide Formation
The most common approach begins with the synthesis of the pyrrolidine-2-carboxamide core, followed by substitution with a piperidin-4-yl group.
- Starting materials: Pyrrolidine-2-carboxylic acid derivatives and piperidin-4-yl amines.
- Key reaction: Amide bond formation typically achieved via coupling reagents such as carbodiimides (e.g., EDCI) or via activated esters.
- Reaction conditions: Mild temperatures (0–25 °C), inert atmosphere (nitrogen or argon), and polar aprotic solvents like DMF or DCM.
- Purification: Crystallization or chromatographic techniques to isolate the intermediate amide.
Research findings: Studies indicate that using N,N'-dicyclohexylcarbodiimide (DCC) in combination with hydroxybenzotriazole (HOBt) improves yield and reduces side reactions during amide bond formation. The reaction proceeds with 75-85% yield under optimized conditions.
Cyclization Approaches to Form the Bicyclic Amine System
An alternative method involves cyclization of linear precursors containing both amine and carboxyl functional groups to form the pyrrolidine and piperidine rings in a controlled manner.
- Procedure: Intramolecular nucleophilic substitution or reductive amination to close the ring system.
- Catalysts: Acid catalysts such as trifluoroacetic acid or Lewis acids like zinc chloride may be employed to facilitate cyclization.
- Reaction monitoring: TLC and NMR spectroscopy confirm ring closure.
- Yields: Typically moderate to high (60-80%) depending on substrate purity and reaction time.
Salt Formation: Dihydrochloride Preparation
After obtaining the free base of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, the dihydrochloride salt is prepared to improve compound stability and solubility.
- Method: Treatment with excess hydrochloric acid in anhydrous solvents such as ethanol or isopropanol.
- Conditions: Stirring at room temperature for several hours.
- Isolation: Precipitation of the dihydrochloride salt followed by filtration and drying under vacuum.
- Purity: Confirmed by melting point analysis and elemental analysis.
Comparative Data Table of Preparation Methods
| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amide bond formation | DCC/HOBt, DMF | 0–25 °C, inert atmosphere | 75-85 | High selectivity, mild conditions |
| Cyclization (intramolecular) | TFA or ZnCl2 | Room temperature, 2–12 hours | 60-80 | Efficient ring closure, catalyst-dependent |
| Dihydrochloride salt formation | HCl in ethanol or isopropanol | Room temperature, 3–6 hours | >90 | Improves solubility and stability |
Notes on Optimization and Scale-Up
- Purity control: Use of high-purity starting materials and rigorous reaction monitoring (HPLC, NMR) is essential.
- Solvent selection: Polar aprotic solvents favor amide coupling, while protic solvents assist salt formation.
- Environmental considerations: Minimizing use of hazardous reagents like DCC by substituting with greener coupling agents (e.g., EDCI) is recommended.
- Scale-up: Batch reactions have been successfully scaled to multi-gram quantities with consistent yields and purity.
Summary of Research Findings
- The stepwise amide coupling approach remains the most reliable for synthesizing 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide.
- Cyclization methods offer efficient ring formation but require precise control of reaction conditions.
- Formation of the dihydrochloride salt significantly enhances the physicochemical properties of the compound.
- Optimization of reagents and conditions can lead to improved yields and reduced by-products.
Q & A
Basic: What are the recommended synthetic routes for 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide dihydrochloride, and what critical parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves coupling piperidine and pyrrolidine precursors via amide bond formation. Key steps include:
- Reagent Selection : Use carbodiimides (e.g., EDC/HOBt) for activating the carboxylic acid moiety, ensuring efficient coupling .
- Reaction Conditions : Maintain anhydrous conditions in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, methanol/DCM gradients) or recrystallization to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
Critical Parameters : pH control during salt formation, reaction temperature, and moisture exclusion are vital for reproducibility.
Basic: How should researchers safely handle and store this compound to ensure stability and prevent degradation?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d6 or D2O to confirm proton environments (e.g., piperidine NH at δ 8.5–9.5 ppm, pyrrolidine carboxamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ and isotopic patterns for Cl⁻ counterions) .
- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .
Advanced: How can computational chemistry be integrated into the design of derivatives or reaction optimization for this compound?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target receptors (e.g., neurotransmitter transporters) to prioritize derivatives with predicted binding affinity .
- Machine Learning : Train models on PubChem datasets to predict solubility or toxicity, reducing experimental iterations .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal Validation : Cross-validate results using disparate techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in multiple cell lines (e.g., HEK293 vs. primary neurons) to assess system-specific efficacy .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers or assay artifacts .
Advanced: What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?
Methodological Answer:
- In Vitro :
- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) .
- Functional Assays : Calcium flux or electrophysiology in transfected cells expressing target ion channels .
- In Vivo :
- Rodent Models : Tail-flick test (pain response) or Morris water maze (cognitive effects) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .
- Safety : Monitor off-target effects using organ-on-chip systems or zebrafish toxicity models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
